Pregnane-3,11,20-trione
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Overview
Description
Pregnane-3,11,20-trione (PPT) is a steroid hormone that has gained significant attention in the scientific community due to its potential therapeutic applications. PPT is a derivative of progesterone, which is a hormone that plays a vital role in the female reproductive system. PPT has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of Pregnane-3,11,20-trione is not fully understood, but it is believed to act on various cellular pathways. Pregnane-3,11,20-trione has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates gene expression. PPARγ activation leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines.
Biochemical and Physiological Effects
Pregnane-3,11,20-trione has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory properties, Pregnane-3,11,20-trione has been shown to have anti-tumor effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of Pregnane-3,11,20-trione is its ability to inhibit the production of pro-inflammatory cytokines, which makes it a promising candidate for the treatment of inflammatory diseases. However, one of the limitations of Pregnane-3,11,20-trione is its potential toxicity. High doses of Pregnane-3,11,20-trione have been shown to cause liver damage in animal studies, which raises concerns about its safety for human use.
Future Directions
There are several future directions for research on Pregnane-3,11,20-trione. One area of interest is its potential use in the treatment of cancer. Pregnane-3,11,20-trione has been shown to have anti-tumor effects, and further research is needed to determine its efficacy in treating various types of cancer.
Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Pregnane-3,11,20-trione has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases.
In conclusion, Pregnane-3,11,20-trione is a promising candidate for further research due to its anti-inflammatory, anti-tumor, and neuroprotective properties. Further research is needed to determine its efficacy and safety for human use, as well as its potential therapeutic applications.
Synthesis Methods
Pregnane-3,11,20-trione can be synthesized from progesterone using various chemical reactions. One of the most common methods involves the oxidation of progesterone using Jones reagent, which results in the formation of Pregnane-3,11,20-trione. Another method involves the use of potassium permanganate and sulfuric acid, which also leads to the formation of Pregnane-3,11,20-trione.
Scientific Research Applications
Pregnane-3,11,20-trione has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-inflammatory properties. Pregnane-3,11,20-trione has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases such as arthritis and asthma.
properties
CAS RN |
1474-68-6 |
---|---|
Product Name |
Pregnane-3,11,20-trione |
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(5R,8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15+,16-,17+,19-,20+,21-/m1/s1 |
InChI Key |
AHRWWYGWQKBKBF-PCHYHQBZSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C |
synonyms |
U 1373 U-1373 U-1373, (5alpha)-isome |
Origin of Product |
United States |
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